![molecular formula C14H18BrNO2 B13962222 2-bromo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B13962222.png)
2-bromo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-[(tetrahydro-4-phenyl-2H-pyran-4-yl)methyl]acetamide is an organic compound that features a bromine atom, an acetamide group, and a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-[(tetrahydro-4-phenyl-2H-pyran-4-yl)methyl]acetamide typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized by hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved by reacting the brominated intermediate with acetic anhydride in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the tetrahydropyran ring and the acetamide group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur under mild conditions with the use of polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the tetrahydropyran ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the acetamide group.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thiols.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield primary amines or alcohols.
Aplicaciones Científicas De Investigación
2-Bromo-N-[(tetrahydro-4-phenyl-2H-pyran-4-yl)methyl]acetamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a precursor for drug development.
Biological Studies: It is used in the study of biochemical pathways and mechanisms due to its structural features.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-[(tetrahydro-4-phenyl-2H-pyran-4-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the acetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The tetrahydropyran ring provides structural stability and influences the compound’s binding affinity.
Comparación Con Compuestos Similares
2-(4-Bromophenoxy)tetrahydropyran: This compound also contains a bromine atom and a tetrahydropyran ring but differs in the position and nature of the substituents.
2-(3-Bromopropoxy)tetrahydro-2H-pyran: Similar in structure but with a different alkyl chain length.
4-Bromotetrahydropyran: Contains a bromine atom directly attached to the tetrahydropyran ring.
Uniqueness: 2-Bromo-N-[(tetrahydro-4-phenyl-2H-pyran-4-yl)methyl]acetamide is unique due to the presence of both the acetamide group and the tetrahydropyran ring, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for medicinal chemistry research.
Propiedades
Fórmula molecular |
C14H18BrNO2 |
|---|---|
Peso molecular |
312.20 g/mol |
Nombre IUPAC |
2-bromo-N-[(4-phenyloxan-4-yl)methyl]acetamide |
InChI |
InChI=1S/C14H18BrNO2/c15-10-13(17)16-11-14(6-8-18-9-7-14)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17) |
Clave InChI |
UUONAEMFUGUOON-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(CNC(=O)CBr)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



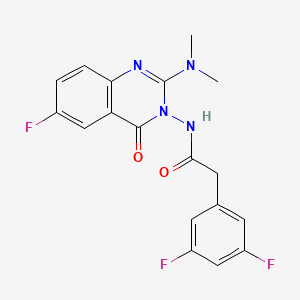
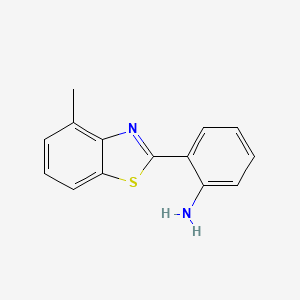
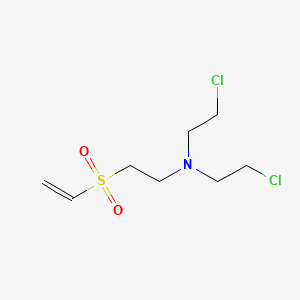
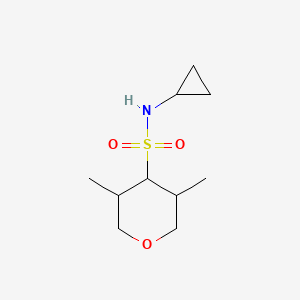
![1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13962188.png)
![6-[[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-3-pyridinecarboxylic acid](/img/structure/B13962190.png)

![1-[2-(Oxiran-2-ylmethoxy)-5-phenylmethoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13962194.png)
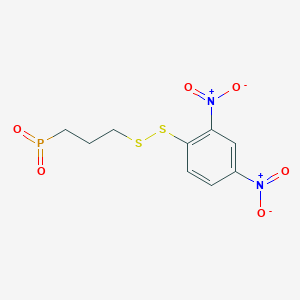
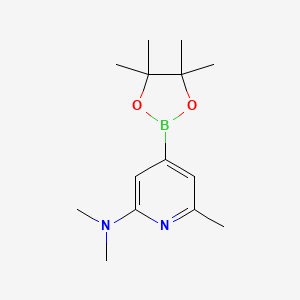
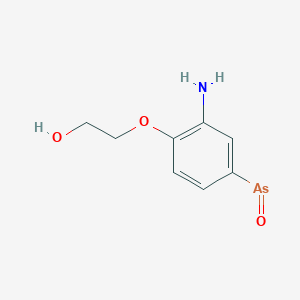
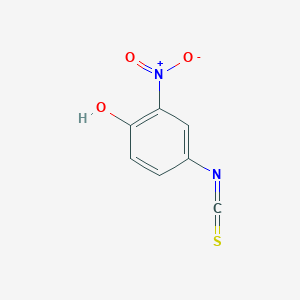
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13962215.png)
